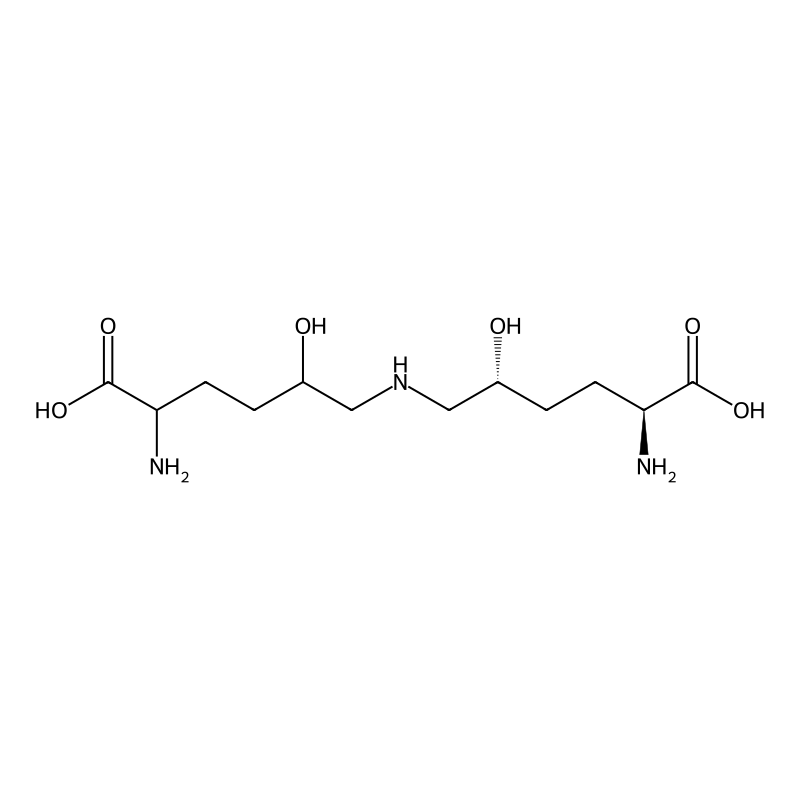Dhlnl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Dihydroxylysylnorleucine, commonly referred to as Dhlnl, is a bioactive compound with the molecular formula and a molecular weight of 307.34 g/mol. It is categorized under amino acids, peptides, and proteins, specifically within the subgroup of dipeptides. The compound is recognized for its structural complexity and potential utility in various biochemical applications.
The IUPAC name for Dhlnl is (2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid. Its chemical structure includes multiple functional groups that contribute to its reactivity and interaction with biological systems.
Moreover, Dhlnl is known to form cross-links in collagen through enzymatic processes involving transglutaminases and lysyl oxidases, which are crucial in stabilizing the extracellular matrix in connective tissues . These cross-linking reactions can influence the mechanical properties of collagen and its resistance to degradation.
Dhlnl exhibits significant biological activity primarily related to its role in collagen cross-linking. Studies have shown that it participates in the formation of divalent reducible collagen cross-links, which are essential for maintaining the structural integrity of connective tissues . The presence of Dihydroxylysylnorleucine has been associated with enhanced mechanical properties of collagen fibers, indicating its importance in tissue repair and structural stability.
Furthermore, Dhlnl may play a role in modulating cellular responses during wound healing and fibrosis. Its involvement in extracellular matrix remodeling suggests potential therapeutic applications in conditions characterized by excessive fibrosis or impaired healing processes .
The synthesis of Dihydroxylysylnorleucine can be achieved through various methods:
- Chemical Synthesis: Traditional organic synthesis techniques can be employed to construct the compound from simpler amino acid precursors. This often involves protecting group strategies to ensure selective reactions at specific functional groups.
- Enzymatic Synthesis: Utilizing enzymes such as transglutaminases can facilitate the formation of Dhlnl from other amino acids or peptides under mild conditions, promoting specificity and reducing by-products.
- Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, enabling the incorporation of Dihydroxylysylnorleucine into larger peptide sequences efficiently.
These methods highlight the versatility in producing Dhlnl for research and potential therapeutic uses.
Dihydroxylysylnorleucine has several applications across different fields:
- Biomedical Research: As a research compound, Dhlnl is utilized in studies investigating collagen structure and function, particularly in relation to tissue engineering and regenerative medicine.
- Pharmaceutical Development: Its role in collagen cross-linking makes it a candidate for developing treatments aimed at fibrotic diseases or conditions where extracellular matrix remodeling is crucial.
- Nutraceuticals: Given its amino acid composition, there is potential for Dhlnl to be included in dietary supplements aimed at promoting joint health and skin elasticity by supporting collagen synthesis.
Research on Dihydroxylysylnorleucine has revealed its interactions with various biological molecules:
- Collagen Interactions: Dhlnl forms cross-links with collagen fibers, enhancing their stability and resistance to enzymatic degradation. This interaction is vital for maintaining tissue integrity during physiological stress.
- Cellular Interactions: Studies suggest that Dhlnl may influence cellular signaling pathways involved in fibroblast activation and proliferation during wound healing processes .
These interactions underscore the compound's significance in both structural biology and therapeutic contexts.
Dihydroxylysylnorleucine shares similarities with several related compounds that are also involved in collagen cross-linking:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| Hydroxylysylnorleucine | Involved in collagen stability; similar structure | Lacks additional hydroxyl groups present in Dhlnl |
| Lysino-norleucine | Basic structure; precursor to various cross-linking agents | Does not contain hydroxyl modifications |
| Dehydro-dihydroxylysinonorleucine | A mature cross-link; formed from Dhlnl under oxidative conditions | More stable than Dhlnl but less reactive |
| Hydroxylysine | Common amino acid; involved in collagen synthesis | Found naturally; less complex than Dhlnl |
These compounds illustrate the unique positioning of Dihydroxylysylnorleucine within the context of collagen biochemistry, particularly due to its specific hydroxyl modifications that enhance its reactivity and biological activity .








